Product packaging for Lithium orotate(Cat. No.:CAS No. 5266-20-6)

Lithium orotate

Cat. No.: B1261124
CAS No.: 5266-20-6
M. Wt: 162.1 g/mol
InChI Key: IZJGDPULXXNWJP-UHFFFAOYSA-M
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Description

Lithium orotate (C5H3LiN2O4) is a salt of orotic acid and the alkali metal lithium, supplied as a research chemical for laboratory investigation . It is of significant interest in neuroscience research due to proposed mechanisms of action and potential research applications that differ from prescription-grade lithium salts like lithium carbonate . A key area of study involves its pharmacokinetics; some preclinical research suggests that the orotate anion may facilitate different distribution, potentially allowing lithium to cross the blood-brain barrier more readily than other salts, which could permit the use of lower doses of elemental lithium in experimental models . Recent neuroimaging studies in humans have confirmed that brain lithium is detectable after supplementation with very low doses of this compound, providing a non-invasive method to study its distribution . The research value of this compound extends to several mechanistic pathways. Like other lithium salts, it is a known inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and Inositol Monophosphatase (IMPase), which are enzymes implicated in cellular signaling, neuroinflammation, and neuronal health . Research indicates that these actions may contribute to neuroprotective effects, such as the upregulation of neurotrophic factors like BDNF, and provide resilience against various age-related pathologies . Consequently, this compound is a tool for exploring mechanisms in models of neurological health, cognitive function, and mood regulation . Beyond neuroscience, low-dose lithium is being investigated for potential benefits on cardiovascular, musculoskeletal, and metabolic function, opening avenues for cross-disciplinary research . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or human consumption use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3LiN2O4 B1261124 Lithium orotate CAS No. 5266-20-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lithium;2,4-dioxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4.Li/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJGDPULXXNWJP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(NC(=O)NC1=O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3LiN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063748
Record name Lithium orotate
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Molecular Weight

162.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5266-20-6
Record name Lithium orotate
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Record name 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, lithium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lithium orotate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate
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Record name LITHIUM OROTATE
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Historical Context and Theoretical Underpinnings of Lithium Orotate Research

Early Hypotheses on Orotate (B1227488) as a Mineral Carrier Compound

The initial intrigue surrounding lithium orotate stemmed from the hypothesis that orotic acid acts as an efficient carrier for minerals, facilitating their transport into cells. nih.govwbcil.com Dr. Nieper proposed that orotates, including this compound, could more readily transport inorganic ions across biological membranes compared to other salt forms. nih.gov This concept was not limited to lithium; Nieper also investigated other mineral orotates, such as calcium diorotate, for various applications. nih.gov

The theory suggested that orotate molecules could pass through cell membranes intact, without dissociating into their constituent ions, and then release the mineral ion within the cell. oawhealth.com This proposed mechanism was based on the idea that orotate salts, being neutrally charged, could easily traverse the lipid bilayer of cell membranes. marianos.comdillons.com Orotic acid, a naturally occurring substance involved in the synthesis of DNA and RNA, was seen as a key player in this transport system. wbcil.commarianos.com

Rationale for Proposed Enhanced Cellular Uptake and Distribution of Lithium

The central argument for the potential advantages of this compound revolves around the idea of enhanced cellular uptake and a more targeted distribution of lithium. This is based on specific theories regarding its interaction with biological membranes and its subsequent accumulation within cells.

The primary proposed mechanism for this compound's enhanced permeability rests on its ability to cross biological membranes more efficiently than dissociated lithium ions. nih.govresearchgate.net It has been suggested that the non-dissociated, electrically neutral this compound complex can pass through cell membranes with greater ease. researchgate.net This is in contrast to other lithium salts like lithium carbonate, which are thought to dissociate extracellularly, requiring the charged lithium ion to navigate the cell membrane. nih.govbrcrecovery.com

Several theories attempt to explain this enhanced permeability:

Simple Diffusion of a Neutral Complex: The neutral charge of the intact this compound molecule is theorized to allow it to dissolve in the phospholipid bilayer and diffuse across the membrane. marianos.comdillons.comnih.gov

Use of Nucleotide Transporters: Given its structural similarity to non-charged pyrimidines, it has been proposed that this compound might utilize nucleotide transporters to cross cell membranes. researchgate.net

Organic Anion-Transporting Polypeptides (OATPs): More recent research suggests that organic anion-transporting polypeptides may be involved in the transport of this compound as a compound into cells. core.ac.ukbiorxiv.org

Following its proposed enhanced entry into the cell, theories suggest that this compound leads to greater accumulation and retention of lithium ions within the intracellular environment. nih.gov One key hypothesis is that the lithium is liberated from the orotate carrier once inside the cell, possibly during the incorporation of orotate into the pyrimidine (B1678525) biosynthesis pathway. nih.govresearchgate.net This intracellular release mechanism is thought to contribute to higher and more sustained brain lithium concentrations compared to equivalent doses of lithium carbonate. nih.govwikipedia.org

Early animal studies provided some support for this, with one study in 1978 finding that this compound resulted in brain lithium concentrations approximately three times greater than those observed with lithium carbonate 24 hours after administration. wikipedia.org This study also noted that while serum lithium levels dropped significantly after 24 hours with lithium carbonate, a substantial portion of the initial serum concentration remained after the same period with this compound. wikipedia.org This suggests a potential for more stable and prolonged intracellular lithium levels. nih.gov

Table 1: Comparative Brain Lithium Concentrations in Rats This table is based on data from a 1978 study by Kling et al. and illustrates the reported differences in brain lithium levels after administration of this compound and lithium carbonate.

Time Post-InjectionLithium Carbonate (mmol Li+/kg brain tissue)This compound (mmol Li+/kg brain tissue)
2 hours~0.5~0.5
8 hoursSignificantly lower than LiOrSignificantly greater than LiCarb
24 hours~0.5 (steady)~1.3 (progressive accumulation)

Molecular and Cellular Mechanisms of Action of Lithium Orotate

Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Inhibition

Lithium is a well-established inhibitor of GSK-3β, a serine/threonine kinase that plays a crucial role in a multitude of cellular processes. researchgate.netpsychopharmacologyinstitute.commedsci.org The inhibition of this enzyme is considered a key mechanism underlying the therapeutic effects of lithium. mdpi.com

Competitive Inhibition with Magnesium Ions at Catalytic Sites

One of the direct mechanisms by which lithium inhibits GSK-3β is through competitive inhibition with magnesium ions (Mg²⁺). nih.gov Magnesium is an essential cofactor for the catalytic activity of GSK-3β. Lithium, due to its similar ionic radius to magnesium, can compete for the magnesium-binding site on the enzyme. nih.gov This competition disrupts the normal enzymatic function, leading to the inhibition of GSK-3β activity.

Impact on Downstream Signaling Pathways

The inhibition of GSK-3β by lithium orotate (B1227488) has significant consequences for several interconnected signaling pathways that are vital for cell survival, proliferation, and differentiation.

The Wnt/β-catenin pathway is a critical signaling cascade involved in development and cellular homeostasis. nih.gov In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for degradation. physiology.org By inhibiting GSK-3β, lithium prevents the phosphorylation and subsequent degradation of β-catenin. mdpi.comphysiology.org This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes. nih.govphysiology.org This activation can influence cell fate, proliferation, and survival. mdpi.comphysiology.org

Lithium can also indirectly inhibit GSK-3β through the activation of the Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway. mdpi.comnih.gov The PI3K/Akt pathway is a major cell survival pathway. dovepress.com Activation of this pathway leads to the phosphorylation of Akt, which in turn phosphorylates and inactivates GSK-3β. mdpi.comnih.gov This provides an additional mechanism for the stabilization of β-catenin and the promotion of cell survival signals. frontiersin.org

The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. medsci.org The relationship between lithium and the mTOR pathway is complex and can be context-dependent. Inhibition of GSK-3β by lithium can lead to the activation of mTOR. nih.gov However, lithium can also induce autophagy, a cellular degradation process, through mTOR-independent pathways by inhibiting inositol (B14025) monophosphatase (IMPase). nih.govfrontiersin.org The interplay between GSK-3β inhibition and mTOR signaling is an active area of research. nih.gov Recent studies suggest that mTOR pathway phosphorylation levels can be altered by factors that lithium may address. news-medical.net

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. medsci.org Lithium has been shown to activate the MAPK/ERK pathway. medsci.orgdovepress.com This activation can contribute to its neuroprotective effects by promoting the expression of pro-survival proteins. nih.gov The interaction between the MAPK/ERK and PI3K/Akt pathways is intricate, with evidence of crosstalk between them. medsci.org For instance, activation of the PI3K/Akt pathway can sometimes lead to the inactivation of MAPK/ERK1/2, and vice versa, depending on the cellular context. medsci.org

Effects on Protein Phosphorylation and Subsequent Cellular Processes

Lithium exerts significant influence on cellular function by modulating the activity of several key protein kinases, enzymes that catalyze the phosphorylation of proteins. This process is a fundamental mechanism for regulating a vast array of cellular activities.

One of the most well-documented targets of lithium is Glycogen Synthase Kinase-3 (GSK-3) . frontiersin.orgjneurosci.org Lithium inhibits GSK-3 through two primary mechanisms: direct and indirect. frontiersin.orgjneurosci.org Directly, lithium competes with magnesium ions (Mg²⁺), which are essential for GSK-3's catalytic activity. frontiersin.orgdovepress.com Indirectly, lithium promotes the phosphorylation of a specific serine residue on GSK-3 (Ser9 on GSK-3β and Ser21 on GSK-3α), which inactivates the enzyme. frontiersin.orgfrontiersin.org This indirect inhibition is often mediated through the activation of other signaling pathways, such as the PI3K/Akt pathway. frontiersin.orgmdpi.commedsci.org

The inhibition of GSK-3 by lithium has numerous downstream consequences. mdpi.com GSK-3 is involved in a wide range of cellular processes, including gene transcription, cell structure, and apoptosis (programmed cell death). imrpress.com By inhibiting GSK-3, lithium can influence the expression of various genes and protect neurons from pro-apoptotic stimuli, thereby reducing neuronal cell death. bioclima.rocasi.org For instance, lithium's inhibition of GSK-3 can lead to the upregulation of the anti-apoptotic protein Bcl-2 and the suppression of pro-apoptotic proteins like p53 and Bax. frontiersin.org

Furthermore, the modulation of protein phosphorylation by lithium extends beyond GSK-3 to include effects on protein kinase C (PKC) and cyclic AMP (cAMP)-dependent protein kinase (PKA). medsci.orgbioclima.ro These interactions contribute to the readjustment of signaling activities that regulate second messengers, transcription factors, and ultimately, gene expression. bioclima.ro

Inositol Monophosphatase (IMPase) and Inositol Polyphosphate 1-phosphatase (IPPase) Inhibition

A cornerstone of lithium's mechanism of action is its ability to inhibit key enzymes within the phosphoinositide (PI) signaling pathway. nih.gov Specifically, lithium is a potent inhibitor of inositol monophosphatase (IMPase) and inositol polyphosphate 1-phosphatase (IPPase). mdpi.combioclima.ro

The phosphoinositide (PI) cycle is a crucial second messenger system involved in transmitting signals from cell surface receptors to the intracellular environment. austinpublishinggroup.com A key component of this cycle is phosphatidylinositol 4,5-bisphosphate (PIP2), which is hydrolyzed to produce the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). bioclima.ro IP3 and DAG, in turn, regulate a multitude of cellular processes.

Lithium's inhibition of IMPase and IPPase disrupts the recycling of inositol, a fundamental building block for the synthesis of phosphoinositides, including PIP2. mdpi.comcasi.org By blocking the dephosphorylation of inositol monophosphates to free inositol, lithium effectively reduces the available pool of inositol for resynthesizing PIP2. mdpi.comoakwaynaturals.com This leads to a dampening of the PI signaling cascade, particularly in overactive neurons, which is believed to be a key aspect of its mood-stabilizing effects. austinpublishinggroup.comnih.gov The "inositol depletion hypothesis" posits that this reduction in signaling through the PI cycle helps to normalize neuronal activity. casi.orgnih.gov

The direct consequence of IMPase and IPPase inhibition by lithium is a reduction in intracellular myo-inositol concentrations. nih.govaustinpublishinggroup.com This effect has been observed in animal models following the administration of lithium salts. nih.gov By impeding the final step in the de novo synthesis and recycling of inositol, lithium leads to an accumulation of inositol phosphates and a corresponding decrease in free inositol levels within the cell. dovepress.combioclima.ro This depletion of cellular inositol is thought to selectively affect cells with high rates of PI turnover, such as those implicated in the pathophysiology of certain neurological conditions. nih.govaustinpublishinggroup.com

Interestingly, some research suggests a differential effect of lithium salts on this pathway. For example, one study hypothesized that lithium orotate might selectively inhibit GSK-3β without a significant impact on the phosphoinositide cycle, unlike lithium chloride which was shown to have a dose-dependent effect on this pathway. core.ac.ukusask.ca However, other studies group lithium salts, including this compound, as inhibitors of IMPase. bioclima.rocasi.org

Neurotrophic Factor Modulation

Lithium has been shown to exert profound effects on the expression and signaling of neurotrophic factors, which are proteins essential for the growth, survival, and differentiation of neurons.

Numerous studies have demonstrated that lithium treatment increases the expression and levels of Brain-Derived Neurotrophic Factor (BDNF). imrpress.comchiroeco.comnih.gov BDNF plays a critical role in neurogenesis, synaptic plasticity, and neuronal survival. psychiatryredefined.org Chronic lithium administration has been shown to significantly increase BDNF expression in various brain regions, including the hippocampus and cortex, in animal models. nih.gov Clinical studies have also reported increased blood levels of BDNF in patients treated with lithium. imrpress.comresearchgate.net

The upregulation of BDNF by lithium is thought to be a downstream effect of its primary actions, particularly the inhibition of GSK-3β. medsci.orgimrpress.com The activation of pathways like PI3K/Akt by lithium can lead to the activation of the transcription factor CREB (cAMP response element-binding protein), which in turn promotes the transcription of the BDNF gene. frontiersin.orgmedsci.org Animal studies suggest that lithium upregulates the function of a specific promoter of the BDNF gene. psychiatryredefined.org This enhancement of the BDNF system is considered a key mechanism underlying lithium's neuroprotective and mood-stabilizing properties. imrpress.comresearchgate.net

In addition to BDNF, lithium has also been shown to modulate the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF). consensus.app GDNF is another important protein that supports the survival of various neuronal populations, particularly dopaminergic neurons. optimallivingdynamics.com

Research on the effect of lithium on GDNF has yielded more complex results compared to BDNF. Some animal studies have shown that chronic lithium treatment can increase GDNF levels in specific brain regions like the hippocampus and prefrontal cortex. optimallivingdynamics.com However, other research indicates that lithium's therapeutic action might involve an inverse regulation of BDNF and GDNF. nih.gov One clinical study suggested that lithium may up-regulate BDNF while down-regulating GDNF to achieve mood stabilization, with lithium levels positively correlating with BDNF and negatively with GDNF in euthymic patients. nih.gov Further research is needed to fully elucidate the precise relationship between this compound and GDNF expression across different physiological and pathological states.

Vascular Endothelial Growth Factor (VEGF) Promotion

This compound has been shown to promote the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein involved in the formation of new blood vessels (angiogenesis) and neuroprotection. dovepress.comfrontiersin.org Studies have demonstrated that lithium can increase VEGF secretion in a concentration-dependent manner in brain endothelial cells and astrocytes. nih.govnih.govahajournals.org This effect is thought to contribute to the neurovascular remodeling observed after events like a stroke. nih.govnih.govahajournals.org

The mechanism behind this VEGF promotion appears to differ between cell types. In brain endothelial cells, lithium's effect is dependent on the PI3-kinase/GSK-3β signaling pathway. nih.govnih.govahajournals.org Inhibition of this pathway suppresses the lithium-induced increase in VEGF. nih.govnih.govahajournals.org Conversely, in astrocytes, the promotion of VEGF by lithium seems to be independent of this particular pathway. nih.govnih.govahajournals.org This suggests that lithium can modulate VEGF expression through multiple cellular mechanisms. nih.gov The upregulation of VEGF is considered a significant contributor to the neuroprotective and neuroreparative effects of lithium. dovepress.comfrontiersin.orgpsychiatrist.com

Neurotransmitter System Modulation

This compound exerts a significant influence on several key neurotransmitter systems in the brain, contributing to its mood-stabilizing effects. balancingbrainchemistry.co.ukfinallyfocused.org It modulates the serotonergic, dopaminergic, glutamatergic, and GABAergic systems. balancingbrainchemistry.co.ukfinallyfocused.orgcasi.org

Serotonergic System Enhancement and Receptor Antagonism

This compound is understood to enhance the function of the serotonergic system. consensus.app It is believed to increase the synthesis and release of serotonin (B10506), a neurotransmitter crucial for mood regulation. wikipedia.org This enhancement of central serotonergic activity is a proposed mechanism for its therapeutic effects. consensus.app Additionally, lithium can act as an antagonist at certain serotonin receptors, specifically the 5-HT1B/1D receptors. consensus.app This antagonism may play a role in modulating serotonergic pathways and protecting cognitive functions. consensus.app

Dopaminergic System Modulation

The dopaminergic system, which is implicated in mood disorders, is also modulated by lithium. core.ac.ukneurolaunch.com During manic states, dopamine (B1211576) neurotransmission is thought to be elevated. psychopharmacologyinstitute.compsychscenehub.com Lithium appears to counteract this by decreasing presynaptic dopamine activity and inhibiting postsynaptic G protein-coupled receptors, which reduces excitatory neurotransmission. psychopharmacologyinstitute.compsychscenehub.com By modulating dopamine transmission, lithium may help to stabilize dopamine activity, which could be beneficial for conditions characterized by dopamine dysregulation. neurolaunch.com

Glutamatergic System Regulation and NMDA Receptor Activity

This compound plays a crucial role in regulating the glutamatergic system, the primary excitatory neurotransmitter system in the brain. balancingbrainchemistry.co.ukpsychopharmacologyinstitute.cominternationaldrugmart.com Glutamate (B1630785) levels are often found to be elevated during mania. psychopharmacologyinstitute.compsychscenehub.com Lithium helps to control this by increasing the clearance of glutamate from the synapse. balancingbrainchemistry.co.uk

A key mechanism of this regulation involves the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. psychopharmacologyinstitute.comnootropicsexpert.com While acute lithium administration can initially stimulate the NMDA receptor, chronic use leads to its downregulation. psychopharmacologyinstitute.com This downregulation helps to modulate glutamate neurotransmission and protect against glutamate-induced excitotoxicity, a process where excessive glutamate can damage neurons. nootropicsexpert.comnih.govorthomolecularproducts.com Specifically, research has shown that lithium can reduce the phosphorylation of the NR2B subunit of the NMDA receptor, leading to its inactivation. nih.gov

GABAergic Neurotransmission Augmentation

Lithium enhances the activity of the GABAergic system, the main inhibitory neurotransmitter system in the brain. nih.govcaringsunshine.comaatbio.com Gamma-aminobutyric acid (GABA) helps to calm neural activity and promote relaxation. organiclinic.com Research indicates that individuals with certain mood disorders may have reduced GABAergic neurotransmission. psychopharmacologyinstitute.comaatbio.com

Lithium augments GABAergic neurotransmission through several mechanisms. It has been shown to increase GABA levels in the cerebrospinal fluid. psychopharmacologyinstitute.comaatbio.com At the presynaptic level, lithium facilitates the release of GABA. psychopharmacologyinstitute.comaatbio.com At the postsynaptic level, it upregulates GABA-B receptors. psychopharmacologyinstitute.comaatbio.com By increasing GABAergic activity, lithium helps to counterbalance the excitatory effects of neurotransmitters like glutamate and dopamine. psychscenehub.com

Autophagy Induction and Protein Homeostasis

This compound is involved in the induction of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and misfolded proteins. consensus.appfrontiersin.orgmdpi.com This process is crucial for maintaining cellular health and protein homeostasis (proteostasis). novoslabs.comscitechdaily.com

The mechanism by which lithium induces autophagy is linked to its inhibition of the enzyme inositol monophosphatase (IMPase). frontiersin.orgresearchgate.net This inhibition leads to a reduction in the levels of inositol 1,4,5-trisphosphate (IP3), a molecule that normally inhibits autophagy. frontiersin.orgresearchgate.net By decreasing IP3 levels, lithium effectively promotes the autophagic process. frontiersin.orgresearchgate.net This enhancement of autophagy allows for the efficient clearance of cellular debris and aggregated proteins, which is a neuroprotective mechanism. frontiersin.orglifelinediag.eu

Cellular Clearance Processes (e.g., Damaged Organelles and Proteins)

Lithium promotes autophagy, a fundamental cellular process responsible for the removal of damaged organelles and proteins. consensus.app This mechanism is crucial for neuronal protection and has been observed in various models, where lithium-induced autophagy contributed to reduced neuronal damage and neurological recovery. consensus.app Autophagy is a key mechanism through which cells get rid of dysfunctional or unnecessary parts, including aggregated proteins associated with neurodegenerative diseases. alzdiscovery.org The process involves the formation of autophagosomes and autolysosomes, and biomarkers for these structures, such as LAMP1 and LC3II, are upregulated after lithium treatment. mdpi.com One proposed mechanism for how lithium triggers autophagy is by inducing low concentrations of inositol triphosphate (IP3) through the inhibition of inositol monophosphatase (IMPase). mdpi.com

Role in Aggregation-Prone Protein Clearance (e.g., Amyloid-β, Tau Protein)

Lithium has demonstrated a significant role in the clearance of aggregation-prone proteins like amyloid-β (Aβ) and tau protein, which are hallmarks of Alzheimer's disease. nih.gov Studies have shown that lithium can enhance the clearance of soluble Aβ from the brain. geneticlifehacks.com In animal models of Alzheimer's, lithium treatment restored the clearance of soluble Aβ to normal levels. geneticlifehacks.com It is important to note that this effect was observed on soluble Aβ and not on pre-existing Aβ plaques. geneticlifehacks.com The autophagic effect of lithium may facilitate the clearance of these aggregation-prone proteins. nih.gov

Lithium also plays a role in reducing the accumulation of Aβ by inhibiting its synthesis and enhancing its removal across the blood-brain barrier. frontiersin.org It has been shown to reduce Aβ production by inhibiting the activity of γ-secretase and enhancing the function of blood-brain barrier microvessels, which promotes the outflow of Aβ through the cerebrospinal fluid. nih.gov Furthermore, long-term treatment with lithium has been associated with an increased clearance of amyloid plaques. psychiatrictimes.com

Regarding tau protein, lithium inhibits glycogen synthase kinase-3 beta (GSK-3β), an enzyme involved in the hyperphosphorylation of tau. nih.gov By inhibiting GSK-3β, lithium reduces the phosphorylation of tau, a process that leads to the formation of neurofibrillary tangles. nih.gov

Selective Macrophage Death Induction

Research indicates that lithium can induce selective death of macrophages within atherosclerotic plaques without causing harm to other cell types. mdpi.com This selective action is significant as macrophages are key players in the inflammatory processes that drive atherosclerosis.

Mitophagy Enhancement

Lithium has been shown to enhance mitophagy, the specific autophagic removal of damaged mitochondria. nih.gov This process is crucial for maintaining mitochondrial quality control and cellular health. By promoting the removal of dysfunctional mitochondria, lithium helps to protect cells from the detrimental effects of mitochondrial damage. alzdiscovery.orgnih.gov

Anti-inflammatory Mechanisms

This compound exhibits anti-inflammatory properties through the modulation of cytokine profiles and the inhibition of key inflammatory signaling pathways.

Cytokine Profile Modulation (e.g., Interleukin-1β, Interleukin-6, Tumor Necrosis Factor-α, Interleukin-10, Interferon-γ)

Lithium has been shown to modulate the levels of various pro- and anti-inflammatory cytokines. In general, it tends to decrease the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). eds.clinicnih.gov Conversely, it has been found to increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). mdpi.comeds.clinicnih.gov

Studies have shown that lithium treatment can lead to a decrease in IL-1β and IL-6 levels. psychiatryredefined.orgimrpress.com While some studies have reported conflicting results, the majority suggest an inhibitory effect of lithium on IL-1β production. nih.gov Similarly, while some research indicates that lithium can induce IL-6 synthesis, other studies show a decrease in IL-6 production with lithium treatment. nih.govimrpress.comnih.gov

Regarding TNF-α, the majority of studies indicate that lithium reduces its production. nih.gov This effect has been observed in various experimental models. nih.gov

Lithium has a more complex effect on Interferon-γ (IFN-γ). While some studies have shown that lithium enhances IFN-γ production, most of the reviewed studies demonstrate an inhibitory effect on its synthesis. nih.govdrhagmeyer.com

The table below summarizes the general effects of lithium on various cytokines based on multiple studies.

CytokineGeneral Effect of LithiumReferences
Interleukin-1β (IL-1β)Decrease eds.clinicnih.govpsychiatryredefined.orgimrpress.com
Interleukin-6 (IL-6)Decrease eds.clinicpsychiatryredefined.orgimrpress.comnih.gov
Tumor Necrosis Factor-α (TNF-α)Decrease eds.clinicnih.gov
Interleukin-10 (IL-10)Increase mdpi.comeds.clinicnih.gov
Interferon-γ (IFN-γ)Decrease nih.govdrhagmeyer.com

Nuclear Factor (NF)-κB Activity Inhibition

A key mechanism underlying lithium's anti-inflammatory effects is its ability to inhibit the activity of Nuclear Factor-kappa B (NF-κB). mdpi.com NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Lithium's inhibition of GSK-3β is a primary way it reduces NF-κB's transcriptional activity. frontiersin.orgmadridge.org This inhibition leads to a decrease in the release of pro-inflammatory factors and the activation of glial cells. frontiersin.org By suppressing NF-κB, lithium effectively dampens the inflammatory response at a crucial control point. mdpi.com

Cyclooxygenase-2 (COX-2) Suppression

Lithium has been shown to exert anti-inflammatory effects, in part, through the suppression of cyclooxygenase-2 (COX-2) expression. acs.orgfrontiersin.org COX-2 is an enzyme that is typically induced during inflammatory processes and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators. psychiatryredefined.org Research in animal models has demonstrated that chronic lithium administration can decrease COX-2 activity and the concentration of its product, prostaglandin (B15479496) E2 (PGE2), in the brain. nih.govmdpi.com This effect is thought to be linked to a reduction in arachidonic acid turnover. psychiatryredefined.orgnih.gov The suppression of COX-2 and subsequent reduction in pro-inflammatory prostaglandin synthesis represent a significant pathway through which lithium may modulate inflammatory responses within the central nervous system. nih.govmdpi.com Some studies suggest that this effect may be specific to certain tissues, such as the brain. psychiatryredefined.org

Research FindingModel SystemOutcomeCitation(s)
Chronic lithium administration decreased COX-2 activity and PGE2 concentration.Rat BrainReduced inflammatory mediators. nih.govmdpi.com
Lithium treatment led to a reduction in COX-2 expression.Mice (Traumatic Brain Injury Model)Decreased neuroinflammation post-injury. nih.gov
Lithium attenuates cyclooxygenase-2 (COX-2).Mechanistic StudiesSuggests anti-inflammatory properties. psychiatryredefined.org
Lithium treatment is associated with the suppression of COX-2 expression.Review of multiple studiesHighlights a key anti-inflammatory mechanism. acs.orgfrontiersin.orgresearchgate.net

Attenuation of Microglial Pro-inflammatory Responses

Lithium demonstrates a significant capacity to modulate the activity of microglia, the resident immune cells of the central nervous system. imrpress.comimrpress.com A key mechanism in its neuroprotective and anti-inflammatory profile is the attenuation of pro-inflammatory microglial responses. nih.gov Studies have shown that lithium can inhibit the activation of microglia that is often triggered by inflammatory stimuli. researchgate.netimrpress.com For instance, in experimental models, lithium pretreatment has been found to suppress lipopolysaccharide (LPS)-induced microglial activation and the subsequent production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). imrpress.comimrpress.com

This suppressive effect is mediated through various signaling pathways. One proposed mechanism involves the inhibition of Glycogen Synthase Kinase-3 beta (GSK-3β), a key enzyme in pro-inflammatory signaling cascades in microglia. nih.gov By inhibiting GSK-3β, lithium can reduce the activity of transcription factors like Nuclear Factor-kappa B (NF-κB), which are crucial for the expression of pro-inflammatory genes. nih.govfrontiersin.org Furthermore, lithium has been shown to downregulate toll-like receptor 4 (TLR4) and inhibit the PI3K/Akt/FoxO1 signaling pathway, both of which are involved in the inflammatory response of microglia. imrpress.comimrpress.com Lithium treatment has also been observed to decrease the migration of microglia to sites of injury. imrpress.comimrpress.com

Research FindingModel SystemMechanism/OutcomeCitation(s)
Lithium treatment attenuated microglial inflammatory responses.Animal Models of Alzheimer's DiseaseReduced production of pro-inflammatory factors IL-1β and TNF-α. frontiersin.org
Lithium inhibits GSK-3β, which is involved in inducing pro-inflammatory microglial responses.Review of molecular mechanismsGSK-3β inhibition leads to attenuation of microglial pro-inflammatory responses. nih.gov
Pre-treatment with lithium inhibited LPS-induced microglial activation and pro-inflammatory cytokine production.Primary Microglial CellsSuppression via TLR4 downregulation and inhibition of the PI3K/Akt/FoxO1 signaling pathway. imrpress.comimrpress.com
Lithium decreased microglial migration.Mouse BV-2 cells and hippocampal slicesAttenuated injury-induced migration of microglia. imrpress.comimrpress.com
Lithium decreased microglia activation and COX-2 expression in the brain.Mice (Traumatic Brain Injury Model)Reduced neuroinflammation. nih.gov

Oxidative Stress Regulation and Antioxidant Systems

Reduction of Reactive Oxygen/Nitrogen Species (RONS) Production

Lithium plays a role in mitigating oxidative stress by reducing the production of reactive oxygen and nitrogen species (RONS). researchgate.netresearchgate.net Elevated levels of RONS can lead to cellular damage, a process implicated in various neurodegenerative conditions. eds.clinic One of the primary ways lithium achieves this is by improving mitochondrial health and function; dysfunctional mitochondria are a major source of RONS production. frontiersin.orgresearchgate.net By promoting mitochondrial stability, lithium helps to decrease the leakage of these damaging reactive species. researchgate.netresearchgate.net

Additionally, lithium's inhibitory effect on the enzyme inositol monophosphatase (IMPase) can regulate intracellular calcium levels. researchgate.netnih.gov This regulation helps to prevent calcium overload in the cytosol, a condition that can lead to cellular stress and increased RONS production. nih.gov Through these mechanisms, lithium helps to protect cells from oxidative damage. researchgate.neteds.clinic

Research FindingModel SystemMechanism/OutcomeCitation(s)
Lithium reduces RONS production.Review of low-dose lithium effectsAchieved by promoting healthy mitochondrial function and inhibiting GSK3. researchgate.netresearchgate.net
Lithium's inhibition of IMPase regulates intracellular calcium levels.Review of molecular mechanismsReduces cellular stress and subsequent RONS production. researchgate.netnih.gov
Lithium benzoate (B1203000) was shown to reduce ROS levels in cells.Cellular modelsProtected against apoptosis. frontiersin.org

Upregulation of Endogenous Antioxidant Systems (e.g., Heme Oxygenase-1, Glutathione)

Beyond reducing the production of harmful reactive species, lithium also bolsters the cell's own defense mechanisms by upregulating endogenous antioxidant systems. researchgate.net This is a crucial aspect of its neuroprotective effects. A key pathway involved is the GSK-3β/Nrf2/HO-1 pathway. frontiersin.org Lithium's inhibition of Glycogen Synthase Kinase-3 beta (GSK-3β) leads to the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that controls the expression of numerous antioxidant and detoxification genes. frontiersin.org

Activated Nrf2 promotes the increased production of several critical antioxidant enzymes, including Heme Oxygenase-1 (HO-1). frontiersin.org HO-1 plays a significant role in cellular protection against oxidative stress. nih.gov Studies have shown that lithium treatment increases the protein levels of Nrf2 and HO-1. frontiersin.org

Furthermore, lithium has been found to enhance the glutathione (B108866) system, which is a primary antioxidant defense in the brain. orthomolecularproducts.commdpi.com Animal models have shown that lithium increases intracellular glutathione levels and boosts the activity of glutathione-dependent enzymes like glutathione S-transferase. orthomolecularproducts.comnaturalmentalhealth.com This enhancement of the glutathione system provides robust protection against free radical damage. orthomolecularproducts.comnaturalmentalhealth.com In patients with bipolar disorder, lithium treatment has been associated with improved antioxidant status and increased glutathione levels. nih.govmdpi.com

Research FindingModel SystemMechanism/OutcomeCitation(s)
Lithium treatment increased protein levels of NRF2 and HO-1.APP/PS1 miceAttenuated oxidative stress via the GSK-3β/NRF2/HO-1 pathway. frontiersin.org
Lithium increases the production of antioxidant systems.Review of low-dose lithium effectsUpregulates chaperone proteins, heme oxygenase-1, and glutathione through GSK3 inhibition. researchgate.net
Lithium increased intracellular glutathione levels and reduced oxygen metabolite damage.Animal modelsSelectively boosts glutathione-dependent enzymes to protect against free radical stress. orthomolecularproducts.comnaturalmentalhealth.com
Chronic treatment with mood stabilizers, including lithium, increased glutathione levels.Rat cerebral cortical cellsSuggests a mechanism for inhibiting oxidative damage. mdpi.com

Mitochondrial Dynamics and Function

Improvement of Mitochondrial Stability

Lithium has been identified as a significant regulator of mitochondrial function and stability, which is crucial for neuronal health and energy metabolism. frontiersin.orgomezza.com Research indicates that lithium can enhance mitochondrial resilience and protect against dysfunction. frontiersin.orgthyroidpharmacist.com One of the key mechanisms is through the modulation of PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), a master regulator of mitochondrial biogenesis and function. frontiersin.org Lithium's inhibition of GSK-3β enhances the stability and nuclear localization of PGC-1α, which in turn elevates mitochondrial respiration and membrane potential. frontiersin.org

Research FindingModel SystemMechanism/OutcomeCitation(s)
Lithium enhances PGC-1α protein stability and nuclear localization through GSK-3β inhibition.Review of molecular mechanismsElevates mitochondrial respiration and membrane potential, thereby regulating mitochondrial function. frontiersin.org
Lithium benzoate enhances spare respiratory capacity for mitochondrial function.Cellular modelsProtects against apoptosis. frontiersin.org
Lithium may improve mitochondrial function.Review of anti-aging theoriesImproved function of mitochondria, the powerhouses of the cell, can contribute to healthy aging. omezza.com
Lithium can improve mitochondrial function.Review of nutritional lithium benefitsNotes that mitochondrial defects are common in brain diseases and aging. thyroidpharmacist.com

Preservation of Mitochondrial Homeostasis

This compound has been shown to play a role in maintaining mitochondrial health. frontiersin.orgpsychiatryredefined.org It can enhance mitochondrial function and protect against dysfunction that can lead to increased production of reactive oxygen species (ROS). frontiersin.orgmdpi.com Studies suggest that lithium can increase the activity of mitochondrial enzymes involved in energy production and upregulate genes associated with mitochondrial function. psychiatryredefined.org By preserving mitochondrial integrity, lithium may help reduce oxidative stress and protect cells from damage. mdpi.comnovoslabs.com

Research indicates that lithium's protective effects on mitochondria may be concentration-dependent. Therapeutic levels of lithium appear to stabilize the mitochondrial membrane and decrease apoptosis, whereas higher concentrations have been associated with mitochondrial depolarization and induced apoptosis in some cell types. nih.gov Lithium has also been found to enhance the spare respiratory capacity of mitochondria, further highlighting its role in mitochondrial preservation. frontiersin.org

One of the proposed mechanisms for lithium's effect on mitochondrial homeostasis is through its inhibition of glycogen synthase kinase-3β (GSK-3β). frontiersin.org This inhibition can lead to the modulation of NAD(P)H metabolism, which in turn enhances the stability and activity of PGC-1α, a key regulator of mitochondrial function. frontiersin.org This cascade of events results in elevated mitochondrial respiration and membrane potential. frontiersin.org

Epigenetic Modifications and Gene Expression Regulation

This compound is recognized as a potent epigenetic factor, influencing gene expression through various mechanisms, including DNA methylation and histone modification. zrtlab.commosaicdx.com These epigenetic changes can lead to the altered expression of numerous genes involved in critical cellular functions such as cell communication, immune response, and cell growth. zrtlab.com

DNA Methylation Inhibition

Lithium has been demonstrated to inhibit DNA methylation, a crucial process for regulating gene expression. zrtlab.comresearchgate.net This inhibition can lead to the reactivation of genes that may have been silenced.

Specific Promoter Hypomethylation (e.g., BDNF Gene Promoter IV)

A significant finding is lithium's ability to induce hypomethylation of specific gene promoters, such as that of the Brain-Derived Neurotrophic Factor (BDNF) gene. zrtlab.comnih.govnih.gov Studies have shown that lithium treatment can decrease the methylation of the BDNF gene promoter IV. nih.govnih.gov This hypomethylation is associated with an increase in the expression of the BDNF gene. zrtlab.comnih.gov In hippocampal neurons, this increased BDNF expression has been linked to enhanced neuronal growth and dendritic branching. zrtlab.com Research has shown that lithium can increase BDNF mRNA expression by 67% at a lower dose and by 100% at a higher dose in hippocampal neurons. zrtlab.com Correspondingly, BDNF protein levels were increased by 53% and 89% with lower and higher lithium doses, respectively. zrtlab.com

Histone Modification

Lithium also influences gene expression through histone modification. zrtlab.commosaicdx.com Histones are proteins that package DNA into a compact structure, and modifications to these proteins can alter gene accessibility and transcription. Lithium has been shown to increase histone acetylation, which typically weakens the bond between DNA and histones, making the DNA more accessible for transcription. zrtlab.com This mechanism is particularly relevant for cognitive functions like learning and memory. zrtlab.com Furthermore, lithium has been found to down-regulate histone deacetylase 1 (HDAC1), an enzyme that removes acetyl groups from histones, which can lead to increased gene expression. nih.govnih.gov

Modulation of Specific Gene Transcription

Lithium treatment can lead to significant changes in the transcription of a wide array of genes. zrtlab.com In one study on the rat frontal cortex, chronic lithium treatment resulted in the up-regulation of 57 genes and the down-regulation of 151 genes. zrtlab.com These altered genes are involved in various cellular processes, including cell communication, immune response, and protein metabolism. zrtlab.com

Pro- and Anti-Apoptotic Gene Regulation (e.g., Bcl-2, Bax, Caspases)

A crucial aspect of lithium's mechanism of action is its ability to regulate genes involved in apoptosis, or programmed cell death. Lithium has been shown to upregulate anti-apoptotic proteins while downregulating pro-apoptotic ones. mdpi.comacs.org

Specifically, lithium increases the expression of the anti-apoptotic protein Bcl-2. mdpi.comnih.govnih.govnih.gov In cultured cerebellar granule cells, lithium treatment led to a five-fold increase in the Bcl-2/Bax protein ratio. nih.gov This upregulation of Bcl-2 is considered a key component of lithium's neuroprotective effects. nih.gov

Conversely, lithium has been shown to decrease the expression of pro-apoptotic proteins such as Bax and caspases. mdpi.comnih.govnih.gov Studies have demonstrated that lithium can reduce the levels of Bax and caspase-3. nih.govnih.gov By shifting the balance towards anti-apoptotic gene expression, lithium helps to protect cells, particularly neurons, from cell death. nih.govnih.gov

Table of Research Findings on Lithium's Molecular Mechanisms

Mechanism Specific Action Model System Key Findings References
Mitochondrial Homeostasis Enhances mitochondrial respiration and membrane potential - Modulates NAD(P)H metabolism through GSK-3β inhibition, enhancing PGC-1α stability. frontiersin.org
Reduces reactive oxygen species (ROS) production Cells Protects against apoptosis by reducing ROS levels. frontiersin.orgmdpi.com
DNA Methylation Decreases methylation of BDNF gene promoter IV Hippocampal neurons Increases BDNF mRNA and protein expression, promoting neural growth. zrtlab.comnih.govnih.gov
General DNA methylation inhibition Embryonic stem cells Can lead to reduced DNA methylation at imprinted loci. researchgate.net
Histone Modification Increases histone acetylation Laboratory animals Weakens DNA-histone binding, making DNA more available for transcription. zrtlab.com
Down-regulates HDAC1 - Decreases HDAC1 protein levels, leading to increased expression of target genes. nih.gov
Gene Transcription Upregulates anti-apoptotic genes Rat hippocampal neurons Increases expression of Bcl-2 and Bcl-XL. nih.govnih.gov
Downregulates pro-apoptotic genes Rat hippocampal neurons Decreases expression of Bax, Bad, and caspase-3. nih.govnih.gov
Modulates a wide range of genes Rat frontal cortex Upregulated 57 genes and downregulated 151 genes involved in various cellular functions. zrtlab.com

Table of Compound Names

Compound Name
This compound
Reactive oxygen species (ROS)
Glycogen synthase kinase-3β (GSK-3β)
NAD(P)H
PGC-1α
Brain-Derived Neurotrophic Factor (BDNF)
Histone deacetylase 1 (HDAC1)
Bcl-2
Bcl-XL
Bax
Bad
Caspase-3
Valproic acid
Phenylbutyrate
Sodium butyrate
Genes Associated with Cell Communication and Immune Response

Lithium treatment has been shown to alter the expression of genes involved in cell communication and immune response. zrtlab.com Studies in rat frontal cortex revealed that chronic lithium treatment resulted in the significant upregulation of 57 genes and the downregulation of 151 genes. zrtlab.com Genes affected by lithium are involved in a variety of functions, including cell-to-cell signaling and neurotransmitter receptor activity. zrtlab.commdpi.com

In the context of the immune system, lithium has demonstrated immunomodulatory properties. nih.govimrpress.com It has been observed to influence the production of both pro- and anti-inflammatory cytokines. imrpress.comacs.org For instance, lithium can suppress the expression of pro-inflammatory mediators like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), while enhancing the synthesis of anti-inflammatory cytokines such as IL-10. imrpress.com In patients with bipolar disorder, chronic lithium treatment has been associated with the normalization of the expression of proinflammatory cytokines like IL-4, IL-6, and IL-1β. nih.gov Furthermore, in vitro studies on lymphoblastoid cell lines from bipolar disorder patients showed that lithium downregulated the Let-7 family of genes, which are involved in post-transcriptional changes in immune system cells. nih.gov

Table 1: Effects of Lithium on Immune-Related Gene and Protein Expression

Gene/Protein Effect of Lithium Implication Reference
IL-1β Suppression/Normalization Anti-inflammatory nih.govimrpress.com
TNF-α Suppression Anti-inflammatory imrpress.com
IL-10 Enhancement Anti-inflammatory imrpress.com
IL-4, IL-6 Normalization Immune modulation nih.gov
Let-7 family Downregulation Post-transcriptional regulation of immune cells nih.gov
EMP1 Increased expression Induces apoptosis nih.gov
Genes Involved in Protein Metabolism and Cell Growth

Lithium also influences genes that play a role in protein metabolism and cell growth. zrtlab.com The phosphatidylinositol (PI) signaling pathway, which is crucial for processes like cell growth and proliferation, is affected by lithium. nih.govnih.gov Lithium's inhibition of inositol monophosphatase leads to a reduction in myo-inositol, a key component for the synthesis of phosphatidylinositol phosphates. nih.govnih.gov

Furthermore, lithium has been shown to modulate the expression of genes related to cell survival and growth. It can increase the levels of crucial proteins like brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3), which are directly involved in the development and survival of nerve cells. zrtlab.com Lithium also upregulates the anti-apoptotic protein Bcl-2 while decreasing the levels of pro-apoptotic proteins like Bax and p53, thereby promoting cell survival. nih.govcnytms.com The growth of cancer cells can also be affected by lithium, which has been shown to inhibit their proliferation by modulating the cell cycle and DNA metabolism. mdpi.com

Table 2: Influence of Lithium on Genes and Proteins in Protein Metabolism and Cell Growth

Gene/Protein Effect of Lithium Functional Impact Reference
BDNF Increased levels/expression Nerve cell development and survival zrtlab.com
NT-3 Increased levels Nerve cell development zrtlab.com
Bcl-2 Increased gene transcription Neuroprotective, anti-apoptotic nih.gov
Bax Decreased protein production Reduced apoptosis nih.govcnytms.com
p53 Decreased protein production Reduced cell death nih.govcnytms.com

Calcium Signaling Pathway Modulation

Lithium is known to modulate intracellular calcium signaling, a vital process in neuronal function. nih.gov

Regulation of NMDA Receptor-Mediated Calcium Influx

Chronic lithium treatment has been found to protect central nervous system neurons against glutamate-induced excitotoxicity by inhibiting N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx. nih.govinstituteofmineralresearch.orgcore.ac.uk This neuroprotective effect is linked to the inhibition of calcium influx that mediates NMDA receptor activity. nih.govinstituteofmineralresearch.org The mechanism appears to involve the attenuation of the phosphorylation of the NR2B subunit of the NMDA receptor. nih.gov By reducing the hyperactivity of NMDA receptors, lithium helps to modulate neuronal excitability. instituteofmineralresearch.org

Endoplasmic Reticulum (ER) Calcium Release via IP3 Receptor

Lithium also impacts calcium release from the endoplasmic reticulum (ER), a primary site for intracellular calcium storage. nih.gov It achieves this by modulating the inositol 1,4,5-trisphosphate (IP3) signaling pathway. nih.gov Lithium inhibits the enzyme inositol monophosphatase (IMPase), which leads to a depletion of myo-inositol and a subsequent reduction in the levels of IP3. nih.gov Since IP3 binds to its receptors (IP3Rs) on the ER to trigger calcium release, lower levels of IP3 result in decreased calcium release from the ER. nih.govresearchgate.netmdpi.com This modulation of ER calcium release has downstream effects on various neuronal functions. nih.gov

Telomere and Telomerase Activity Modulation

Telomeres are protective caps (B75204) at the ends of chromosomes that shorten with each cell division, and their length is considered a biomarker of cellular aging. cnytms.comgeneticlifehacks.com

Research suggests that lithium can influence telomere length and the activity of telomerase, the enzyme responsible for maintaining telomeres. frontiersin.orgpsychiatryredefined.org Studies have shown that long-term lithium treatment is associated with longer leukocyte telomeres in individuals with bipolar disorder. alzdiscovery.orgresearchgate.net In animal models, chronic lithium treatment has been observed to increase telomere length in the brain. geneticlifehacks.comfrontiersin.org The proposed mechanism involves lithium's ability to activate the transcription of telomerase reverse transcriptase (TERT), the catalytic subunit of the telomerase complex, potentially through the inhibition of glycogen synthase kinase-3β (GSK-3β) and subsequent activation of the Wnt/β-catenin pathway. frontiersin.org This suggests that lithium may have anti-aging effects at the cellular level by protecting or elongating telomeres. psychiatryredefined.orgresearchgate.net

Neurobiological Effects and Their Mechanisms of Action in Research Models

Neuroprotection

Neuroprotection refers to the preservation of neuronal structure and function. Lithium has demonstrated robust neuroprotective effects in various experimental models of neurological insults. nootropicsexpert.com

A significant aspect of lithium's neuroprotective capacity is its ability to inhibit neuronal cell death triggered by excitotoxicity and apoptosis. Excitotoxicity is a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage. Research indicates that lithium can counteract glutamate-induced toxicity. nootropicsexpert.compsychiatrictimes.com It achieves this, in part, by modulating the activity of N-methyl-D-aspartate (NMDA) receptors, which are key mediators of glutamate's excitatory signals. oup.comdovepress.com By reducing NMDA receptor-mediated calcium influx, lithium helps prevent the downstream cascade of events that lead to cell death. oup.comdovepress.com

Apoptosis, or programmed cell death, is another critical pathway that lithium influences. Studies have shown that lithium can inhibit key enzymes and proteins involved in the apoptotic process. One of the primary targets is Glycogen (B147801) Synthase Kinase-3 (GSK-3), an enzyme linked to apoptotic cell death. nootropicsexpert.compsychiatryredefined.org By inhibiting GSK-3, lithium helps to suppress the apoptotic cascade. nootropicsexpert.comacs.org Furthermore, lithium has been found to increase the expression of anti-apoptotic proteins like Bcl-2, while decreasing the expression of pro-apoptotic proteins such as Bax and p53. dovepress.comacs.orgfrontiersin.orgfrontiersin.org This shift in the balance between pro- and anti-apoptotic factors contributes to enhanced neuronal survival. dovepress.comfrontiersin.org Research in rat hippocampal neurons demonstrated that lithium pretreatment prevented glutamate-induced neuronal death in a dose-dependent manner. frontiersin.org

Table 1: Effects of Lithium on Neuronal Viability and Apoptotic Regulators

Experimental Model Treatment Key Findings Reference
Rat Hippocampal Neurons Glutamate (100 μM) Reduced neuronal viability by 60% frontiersin.org
Rat Hippocampal Neurons Glutamate + Lithium (1 mM) Increased neuronal viability by 75% frontiersin.org
Rat Hippocampal Neurons Glutamate + Lithium (2 mM) Completely reversed glutamate-induced neuronal death frontiersin.org
Rat Hippocampal Neurons Lithium Increased expression of anti-apoptotic proteins (Bcl2, Bcl-XL) frontiersin.org
Rat Hippocampal Neurons Lithium Decreased expression of pro-apoptotic proteins (Bax, Bad, caspase 3) frontiersin.org
Mouse T hybridoma cells Ceramide and etoposide (B1684455) + Lithium Inhibited Bcl-2 dephosphorylation and caspase-2 activation frontiersin.org

The blood-brain barrier (BBB) is a critical protective interface that regulates the passage of substances between the bloodstream and the brain. Disruption of the BBB is a hallmark of many neurological injuries and diseases. Emerging evidence suggests that lithium can help preserve the integrity of the BBB. acs.org In experimental models of traumatic brain injury (TBI), lithium has been shown to protect against the breakdown of the BBB. nootropicsexpert.com This protective effect is significant as it can help to reduce secondary injuries like cerebral edema and neuroinflammation that often follow an initial brain insult. dovepress.com

The neuroprotective actions of lithium translate to functional improvements in animal models of various neurological conditions. In studies of traumatic brain injury, lithium administration has been associated with the normalization of behavioral deficits. nootropicsexpert.com Similarly, in models of ischemic stroke, lithium has been shown to decrease neurological deficits. oup.com For instance, in a rat model of transient middle cerebral artery occlusion, lithium treatment suppressed sensory, motor, and reflex deficits. nih.gov Furthermore, research in animal models of neurodegenerative diseases like Alzheimer's and Huntington's disease has indicated that lithium can improve cognitive and motor functions. nih.govnih.gov Chronic lithium treatment has been shown to improve spatial learning deficits in rats with amyloid-β-induced neurodegeneration. nih.gov

Neurogenesis and Synaptogenesis

Beyond protecting existing neurons, lithium also appears to promote the growth of new neurons (neurogenesis) and the formation of new synapses (synaptogenesis), processes crucial for brain plasticity and repair.

Lithium has been shown to stimulate neurogenesis, particularly in the hippocampus, a brain region vital for learning and memory. nootropicsexpert.comdovepress.com It achieves this by upregulating key neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF). nootropicsexpert.comnih.govpsychiatryredefined.org BDNF plays a critical role in promoting the survival, growth, and differentiation of neurons. psychiatryredefined.org Lithium increases the production and release of BDNF, which in turn stimulates the proliferation of neural stem cells, the precursors to new neurons. nootropicsexpert.comdovepress.com Studies have shown that lithium can rescue the suppression of neurogenesis caused by factors like stress. nih.gov This promotion of new neuron growth is a key mechanism underlying lithium's potential to support brain health and cognitive function. nootropicsexpert.comglobalhealing.com

Dendrites are the branched projections of a neuron that receive signals from other neurons. The complexity of these dendritic branches is a key determinant of a neuron's ability to form connections and process information. Research has demonstrated that lithium can positively influence dendritic morphology. In studies using rat hippocampal neurons, lithium treatment was found to increase both dendritic length and the number of dendrites. psychiatryredefined.orgfrontiersin.org For example, in neurons damaged by glutamate, lithium was able to increase the average dendrite length. frontiersin.org Furthermore, in animal models of chronic stress, which is known to cause dendritic shortening in the hippocampus, lithium was able to block this stress-induced decrease in dendritic length and branching. nih.gov This ability to modulate neuronal morphology suggests that lithium can enhance synaptic plasticity and the structural basis of neural connectivity. nih.govpsychiatryredefined.org

Table 2: Effect of Lithium on Dendritic Morphology in Rat Hippocampal Neurons

Treatment Group Average Dendrite Length (μm) Reference
Control 120.51 ± 12.13 frontiersin.org
Glutamate (100 μM) 81.45 ± 16.12 frontiersin.org
Glutamate + Lithium (1 mM) 100.64 ± 12.11 frontiersin.org

Neurological Plasticity and Brain Remodeling

Lithium, the active component of lithium orotate (B1227488), is recognized for its capacity to facilitate neural plasticity and block maladaptive changes in the brain that can result from stress. researchgate.netnih.gov These effects are crucial for the brain's ability to adapt and remodel in response to various stimuli.

Chronic stress is known to induce morphological changes in specific brain regions, which lithium can counteract. nih.gov In animal models, chronic restraint stress leads to a shortening of dendrites in the CA3 region of the hippocampus. nih.govnih.gov Treatment with lithium has been shown to prevent this stress-induced dendritic atrophy. nih.govnih.gov Conversely, in the basolateral amygdala, chronic stress has been observed to increase dendritic length and branching, an effect that is also blocked by lithium administration. nih.gov These findings suggest that lithium can prevent and reverse detrimental structural changes in the brain caused by prolonged stress, thereby promoting resilience. researchgate.netnih.gov The neuroprotective effects of lithium against stress are considered a key aspect of its therapeutic potential. researchgate.net

The structural integrity and plasticity of neurons are heavily dependent on the cytoskeleton, which is composed of proteins like actin and microtubules. Lithium exerts significant influence over the neuronal cytoskeleton, primarily through its inhibition of GSK3β. nih.govresearchgate.net GSK3β phosphorylates various microtubule-associated proteins (MAPs), including tau and MAP-1B, which regulate the stability and dynamics of the neuronal cytoskeleton. researchgate.net By inhibiting GSK3β, lithium can alter the phosphorylation state of these proteins, leading to changes in neuronal morphology and plasticity. nih.govresearchgate.net

In vitro studies have shown that lithium can inhibit neurite outgrowth and affect the morphology of growth cones, which are dynamic structures at the tips of growing axons and dendrites. nih.gov These effects have been linked to the phosphorylation state of MAP1B, a direct target of GSK3β. nih.gov Furthermore, lithium's impact on the phosphoinositol signaling pathway can alter actin stability. nih.gov Research using rat pre-frontal cortex synaptoneurosomal preparations has indicated that chronic lithium treatment leads to high levels of phosphorylation of specific actin, tubulin, and myosin isoforms, further underscoring its profound effect on the proteins that govern neuronal structure and movement.

Impact on Specific Brain Regions in Preclinical Models

The effects of lithium, as delivered by lithium orotate, are particularly evident in brain regions critical for mood regulation, memory, and the stress response, namely the hippocampus and the amygdala.

The hippocampus is a primary target for the neurogenic and neuroprotective effects of lithium. nootropicsexpert.comresearchgate.net Studies in preclinical models have consistently shown that lithium treatment can increase hippocampal volume. nootropicsexpert.comnih.gov This is thought to be a result of its ability to stimulate the proliferation of neural stem cells and promote the growth of new neurons (neurogenesis). nootropicsexpert.com

Functionally, lithium enhances synaptic plasticity within the hippocampus. As detailed in section 3.2.3, this compound facilitates LTP in the Schaffer collateral-CA1 synapse, a key pathway for memory formation in the hippocampus. core.ac.ukusask.cakarger.com Chronic lithium treatment has also been shown to prevent stress-induced atrophy of dendrites in CA3 pyramidal neurons. nih.govnih.gov In rodent models, lithium administration has been associated with improved performance in learning and memory tasks, which correlates with its effects on hippocampal structure and function. nootropicsexpert.comkarger.com These findings collectively point to lithium's role in promoting the structural and functional integrity of the hippocampus. researchgate.netnih.gov

The amygdala, a brain region central to processing emotions like fear and anxiety, also undergoes structural and functional changes in response to stress and mood disorders, which can be modulated by lithium. nih.govresearchgate.net Preclinical studies have shown that chronic stress can lead to an increase in dendritic length and branching in the basolateral amygdala. nih.gov Lithium treatment has been found to block this stress-induced dendritic hypertrophy. nih.gov

Neuroimaging studies have also provided evidence of lithium's impact on the amygdala. nih.gov Some clinical research has associated lithium treatment with increased amygdala volume. researchgate.net Furthermore, post-mortem studies have suggested a neuroprotective effect, with lithium-treated patients not showing the reduction in glial cell numbers in the amygdala that was observed in untreated individuals with bipolar disorder. nih.gov These findings indicate that lithium can modulate the structure and cellular composition of the amygdala, which may contribute to its mood-stabilizing effects. researchgate.net

Table 2: Summary of Lithium's Effects on Hippocampus and Amygdala in Preclinical Models
Brain RegionStructural/Cellular EffectsFunctional EffectsReference
HippocampusIncreases volume, promotes neurogenesis, prevents stress-induced dendritic atrophy.Enhances Long-Term Potentiation (LTP), improves learning and memory. nih.govnih.govnootropicsexpert.comnih.govkarger.com
AmygdalaBlocks stress-induced dendritic hypertrophy, may increase volume, protects glial cells.Modulates emotional processing pathways. nih.govresearchgate.netresearchgate.net

Frontal Cortex/Prefrontal Cortex

Lithium has demonstrated notable neuroprotective effects within the frontal and prefrontal cortex, regions critical for executive function and emotional regulation. Research indicates that lithium can help preserve grey matter in these areas. psychiatryredefined.org One of the primary mechanisms underlying this effect is the inhibition of glycogen synthase kinase-3 (GSK-3). psychiatryredefined.org In certain pathological conditions, GSK-3 can become hyperactive in the hippocampus and frontal cortex. psychiatryredefined.org Lithium's ability to inhibit GSK-3 helps to prevent the subsequent hyperphosphorylation of proteins that can lead to neurodegeneration. psychiatryredefined.org

Studies in rat models have shown that chronic lithium treatment can increase the expression of brain-derived neurotrophic factor (BDNF) in the frontal cortex. frontiersin.org BDNF is a key molecule involved in neuronal survival and growth. Furthermore, in primary cultures of rat cortical neurons, lithium has been shown to activate the BDNF/TrkB signaling pathway, which protects neurons from glutamate-induced excitotoxicity. frontiersin.orgmedsci.org This neuroprotective effect against excitotoxicity is also associated with the downregulation of NMDA receptor-mediated calcium influx. acs.org

In research involving patients with bipolar disorder, those treated with lithium exhibited levels of N-Acetylaspartate (NAA), a marker of neuronal viability, in the prefrontal cortex that were comparable to healthy controls. In contrast, patients with limited lithium exposure had significantly lower prefrontal NAA levels. nih.gov This suggests a neuroprotective role for lithium in the context of this disorder. nih.gov Additionally, some studies have reported an increase in grey matter size in the prefrontal cortex of individuals with bipolar disorder who are treated with lithium. quora.com Chronic lithium administration has also been associated with a significant increase in tyrosine hydroxylase in the frontal cortex of rats and mice. frontiersin.org

Brain Region Key Findings in Research Models Investigated Mechanisms
Frontal Cortex/Prefrontal Cortex - Preservation of grey matter. psychiatryredefined.org- Increased BDNF expression. frontiersin.org- Protection against glutamate excitotoxicity. frontiersin.orgmedsci.org- Normalization of N-Acetylaspartate (NAA) levels in bipolar disorder models. nih.gov- Increased tyrosine hydroxylase abundance. frontiersin.org- Inhibition of glycogen synthase kinase-3 (GSK-3). psychiatryredefined.org- Activation of the BDNF/TrkB signaling pathway. frontiersin.orgmedsci.org- Downregulation of NMDA receptor-mediated calcium influx. acs.org

Cerebellum

Research on the effects of lithium in the cerebellum has revealed its ability to modulate cellular survival pathways. In vitro studies using cultured cerebellar granule cells have shown that lithium treatment leads to an increase in both the mRNA and protein levels of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein. frontiersin.org Specifically, the ratio of Bcl-2 to Bax, a pro-apoptotic protein, increased five-fold after 5 to 7 days of lithium treatment, indicating a shift towards cell survival. frontiersin.org

Further investigation into the mechanisms of action has shown that lithium can prevent the increase of Cdk5/p25, a neurotoxic activator, which is induced by agents like colchicine (B1669291) in cultured cerebellar granule neurons. frontiersin.org This suggests that lithium can protect cerebellar neurons from certain toxic insults. frontiersin.org Lithium has also been shown to provide nearly complete protection against glutamate-induced excitotoxicity in primary cerebellar neuronal cultures. acs.org However, it is important to note that high doses of lithium can be associated with cerebellar signs in some patients. frontiersin.org

Brain Region Key Findings in Research Models Investigated Mechanisms
Cerebellum - Increased Bcl-2 mRNA and protein levels. frontiersin.org- Protection against glutamate-induced excitotoxicity. acs.org- Increased Bcl-2/Bax ratio. frontiersin.org- Prevention of Cdk5/p25 increase. frontiersin.org

Striatum

In the striatum, a key component of the motor and reward systems, lithium has been shown to exert significant neuroprotective and neurotrophic effects. Animal studies have demonstrated that lithium can stimulate the proliferation of neural stem cells in the striatum. nih.gov

In a mouse model of Parkinson's disease, a chronic lithium diet was found to prevent the depletion of dopamine (B1211576), as well as the reduction in tyrosine hydroxylase activity and protein levels in the striatum. dovepress.com Furthermore, lithium treatment prevented the decrease in striatal Bcl-2 levels and the increase in Bax levels, thereby promoting cell survival. dovepress.com Research in rat models of traumatic brain injury (TBI) has shown that lithium administration improves evoked dopamine release and increases the abundance of synaptic proteins crucial for dopamine signaling, such as α-synuclein and the D2 receptor. researchgate.net This treatment also increased the abundance of monomeric α-synuclein in the striatum, which was associated with improved dopamine neurotransmission. researchgate.net

Chronic lithium treatment has been shown to significantly increase tyrosine hydroxylase in the striatum of rats and mice. frontiersin.org Additionally, in a rat model of Huntington's disease, chronic lithium injections were found to suppress excitotoxicity-induced striatal lesions. nih.gov

Brain Region Key Findings in Research Models Investigated Mechanisms
Striatum - Stimulation of neural stem cell proliferation. nih.gov- Prevention of dopamine depletion in a Parkinson's disease model. dovepress.com- Improved dopamine neurotransmission after traumatic brain injury. researchgate.net- Increased abundance of α-synuclein and D2 receptor. researchgate.net- Increased tyrosine hydroxylase abundance. frontiersin.org- Suppression of excitotoxicity-induced lesions in a Huntington's disease model. nih.gov- Prevention of decreases in Bcl-2 and increases in Bax levels. dovepress.com

Circadian Rhythm Modulation Mechanisms

Lithium is recognized for its ability to modulate circadian rhythms, which are often disrupted in mood disorders. lifelinediag.eunih.gov One of the central mechanisms through which lithium is thought to exert this effect is by inhibiting glycogen synthase kinase-3β (GSK-3β). lifelinediag.eunih.gov Aberrant GSK3β activity has been linked to disruptions in the circadian clock. nih.gov

Research has shown that lithium can lengthen the period and increase the amplitude of circadian rhythms. nih.gov Studies have demonstrated that lithium can influence the expression of several clock genes, including ARNTL1, CLOCK, PER3, NR1D1, and TIMELESS. psychiatryredefined.org By modulating these genes, lithium can help to resynchronize circadian rhythms. psychiatryredefined.org

Interestingly, studies in mouse models have found that the effects of lithium on circadian rhythms, such as increasing PER2 expression and lengthening the period in the suprachiasmatic nucleus (SCN), persist even in the absence of the clock proteins CRY1 or CRY2. nih.gov This suggests that lithium can affect circadian rhythms through at least two independent pathways: rhythm amplification and period lengthening, both of which are independent of CRY proteins. nih.gov Furthermore, lithium may also influence circadian rhythms by affecting intracellular calcium levels. nih.gov

Effect Key Findings in Research Models Investigated Mechanisms
Circadian Rhythm Modulation - Lengthens period and increases amplitude of circadian rhythms. nih.gov- Influences the expression of clock genes (ARNTL1, CLOCK, PER3, NR1D1, TIMELESS). psychiatryredefined.org- Effects on period and amplitude are independent of CRY1 and CRY2 proteins. nih.gov- Inhibition of glycogen synthase kinase-3β (GSK-3β). lifelinediag.eunih.gov- Modulation of intracellular calcium levels. nih.gov

Methodological Approaches and Preclinical Research Paradigms

In Vitro Studies

In vitro research provides a foundational understanding of the cellular and molecular mechanisms of lithium orotate (B1227488). These studies, conducted in controlled laboratory settings, allow for the detailed examination of its effects on specific cell types.

Primary neuronal cultures are instrumental in neuroscience research as they closely mimic the in vivo environment of the central nervous system. Studies utilizing these cultures have begun to elucidate the neuroprotective and neurotrophic effects of lithium. While much of the existing literature focuses on other lithium salts, the principles of lithium's action on these cells provide a basis for understanding the potential effects of lithium orotate.

Research on various lithium compounds in primary neuronal cultures has demonstrated effects on neurotransmitter systems, neuroplasticity, and cellular signaling pathways. biorxiv.org For instance, chronic lithium treatment has been shown to reduce glutamate-induced excitotoxicity in cultured rat cerebellar granule cells, as well as in cortical and hippocampal neurons. nih.gov Furthermore, lithium has been observed to promote the proliferation of progenitor cells in these cultures. nih.gov In hippocampal neurons, lithium treatment has been associated with the rescue of dendritic abnormalities in certain neurological conditions. nih.gov While these findings are promising, it is important to note that they are not all specific to this compound.

Interactive Data Table: Research Findings in Primary Neuronal Cultures

Cell Type Compound Key Findings
Rat Cerebellar, Cortical, and Hippocampal Neurons Lithium (general) Reduced glutamate-induced excitotoxicity. nih.gov
Rat Cerebellar Granule Cells Lithium (general) Prevented colchicine-induced apoptosis and associated increases in Cdk5 expression. nih.gov
Rat Hippocampal Neurons Lithium (general) Rescued dendritic atrophy in a model of spinocerebellar ataxia. nih.gov
Mouse Cortical Neurons Lithium (general) Corrected dendrite and spine deficits in an Ank3 deficiency model. nih.gov

Cell lines offer a homogenous and reproducible system for investigating the cellular effects of compounds like this compound. The human neuroblastoma SH-SY5Y cell line is a widely used model in neuropharmacological research. Studies on SH-SY5Y cells have shown that lithium can modulate various cellular processes, including those related to cell survival and stress responses. For example, lithium treatment has been found to attenuate the activation of the tumor suppressor p53 in these cells, suggesting a mechanism for its neuroprotective effects. miami.edu Additionally, long-term exposure of SH-SY5Y cells to lithium has been shown to induce neurite outgrowth and the formation of neuronal networks. researchgate.net

Human Brain Microvascular Endothelial Cells (HBMECs) are crucial for studying the blood-brain barrier. Research on these cells has indicated that lithium can stabilize the endothelial barrier and augment vasorelaxation capacity. nih.gov This suggests a potential role for lithium in maintaining cerebrovascular health.

Interactive Data Table: Research Findings in Cell Lines

Cell Line Compound Key Findings
Human Neuroblastoma SH-SY5Y Cells Lithium (general) Attenuated p53 activation, suggesting a neuroprotective mechanism. miami.edu
Human Neuroblastoma SH-SY5Y Cells Lithium Carbonate Induced neurite outgrowth and neuronal network formation with long-term treatment. researchgate.net
Human Brain Microvascular Endothelial Cells Lithium (general) Stabilized the endothelial barrier and augmented cholinergic endothelium-mediated vasorelaxation. nih.gov

The immunomodulatory properties of lithium have been investigated in various immune cell cultures. In cultures of human monocytes and macrophages, lithium has been shown to enhance cellular immunity at therapeutic concentrations. nih.gov Specifically, it can induce lymphocyte proliferation and increase macrophage phagocytosis. nih.gov In lipopolysaccharide-activated macrophages, lithium has been demonstrated to inhibit the production of nitric oxide and reactive oxygen species, suggesting anti-inflammatory effects. nih.govresearchgate.net

Studies on monocyte-derived dendritic cells have shown that lithium treatment can induce the production of complement C3, a key component of the complement system, via the inhibition of GSK-3. nih.gov While these findings highlight the immunomodulatory potential of lithium, research specifically utilizing this compound in these immune cell cultures is limited in publicly available scientific literature.

Animal Models

Animal models are indispensable for preclinical research, providing a means to study the systemic effects of compounds in a living organism.

Rodent models have been instrumental in evaluating the pharmacokinetics and pharmacodynamics of this compound. Comparative studies in rats have shown that intraperitoneal injections of this compound result in significantly greater serum and brain lithium concentrations compared to lithium carbonate. nih.gov This suggests that lower doses of this compound may be sufficient to achieve therapeutic brain lithium levels. nih.gov

In mouse models of mania, this compound has demonstrated superior efficacy and potency compared to lithium carbonate. biorxiv.orgnih.govresearchgate.net It was effective at a much lower dose in blocking amphetamine-induced hyperlocomotion, a model that captures manic elements of bipolar disorder. biorxiv.orgnih.govresearchgate.net Furthermore, in a mouse model of Alzheimer's disease, low-dose this compound was found to reverse memory loss and prevent cognitive decline. youtube.comdrugs.comharvard.eduyoutube.comamenclinics.com These preclinical studies suggest that this compound may offer a more favorable therapeutic profile than other lithium salts. patsnap.compatsnap.comphysioage.com

Interactive Data Table: Research Findings in Rodent Models

Animal Model Compound Key Findings
Rats This compound vs. Lithium Carbonate Significantly greater serum and brain lithium concentrations with this compound. nih.gov
Mice (Mania Model) This compound vs. Lithium Carbonate This compound showed a near-complete blockade of amphetamine-induced hyperlocomotion at a much lower dose (1.5 mg/kg) compared to lithium carbonate (15-20 mg/kg). biorxiv.orgnih.govresearchgate.net
Mice (Alzheimer's Disease Model) This compound Reversed memory loss and prevented cognitive decline. youtube.comdrugs.comharvard.eduyoutube.comamenclinics.com
Mice This compound vs. Lithium Carbonate This compound demonstrated superior efficacy, potency, and tolerability. biorxiv.orgnih.govresearchgate.net

Ex vivo Studies (e.g., Primary Rat Cerebellum Cultures)

Ex vivo methodologies provide a bridge between in vitro and in vivo research, allowing for the study of tissues in a controlled environment outside the organism. In the context of lithium research, ex vivo preparations, such as brain slices and primary cell cultures from specific regions like the cerebellum, are utilized.

Histological studies on the cerebellum of rats treated with lithium have revealed pathological changes, including degeneration of Purkinje cells and an increase in glial cells, indicating a compensatory response to neuronal damage at higher doses. jofamericanscience.org These studies help to elucidate the cellular targets of lithium within specific brain structures.

Furthermore, ex vivo imaging of rat brains after systemic lithium administration has been used to map the compound's distribution. nih.govresearchgate.net These studies, often employing high-field magnetic resonance imaging, have shown that lithium distribution is uneven throughout the brain. Consistently lower concentrations are found in the cerebellum and brainstem, while higher concentrations are observed in the cortex. nih.govresearchgate.net This differential distribution is crucial for understanding the region-specific actions and mechanisms of lithium in the central nervous system.

Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Imaging (e.g., 7Li NMR)

Nuclear Magnetic Resonance (NMR) is a powerful analytical technique used to investigate the properties of atomic nuclei, and it has been adapted for both spectroscopy and imaging. Specifically, 7Li NMR and MRI have become valuable tools for studying lithium in vivo and ex vivo.

7Li MRI allows for the non-invasive detection and mapping of lithium distribution in the brain. nih.gov This technique has been successfully used to image lithium in the human brain even after supplementation with low doses of this compound, demonstrating its sensitivity. nih.gov Such studies have confirmed that lithium distribution is not uniform and that concentrations can be quantified using clinical MRI scanners. nih.gov

In preclinical research, high-field 7Li MRI of ex vivo rat brains has provided high-resolution maps of lithium concentration, achieving a sensitivity of 0.03 mmol/L. nih.gov These imaging results have been validated against measurements from inductively coupled plasma-mass spectrometry (ICP-MS), confirming the accuracy of the NMR-based quantification. nih.gov Beyond imaging, 7Li NMR spectroscopy is also employed to study the microstructural environment of lithium, for instance, in analyzing the formation of lithium deposits in batteries, a technique that provides insights into lithium's chemical state and morphology. nih.govrsc.org

Gene Expression Profiling (e.g., cDNA Microarray, Real-time PCR)

Gene expression profiling serves as a critical tool in preclinical research to elucidate the molecular mechanisms of this compound. Methodologies such as cDNA microarrays and Real-time Polymerase Chain Reaction (RT-PCR) allow for the systematic investigation of how this compound modulates transcriptional activities in the brain. patsnap.com

Preclinical studies have indicated that this compound can influence the expression of a wide array of genes involved in crucial cellular processes, including neuroplasticity, neuroprotection, and mood regulation. patsnap.com Research in animal models suggests that this compound administration can alter the activity of genes associated with Alzheimer's disease (AD), including the Apolipoprotein E (APOE) gene. harvard.edu This modulation of gene activity is believed to be a key component of its neuroprotective effects. patsnap.compatsnap.com

While much of the broader gene expression research has been conducted with other lithium salts like lithium carbonate and lithium chloride, these studies provide a foundational understanding. For instance, microarray analyses of mouse brains treated with lithium chloride identified significant changes in the expression of genes involved in metal ion homeostasis, protein degradation, and G-protein-coupled signal transduction. Specifically, a significant decrease in the expression of Metallothionein 3 (MT3), ATPase Na+/K+ transporting alpha1 polypeptide (ATP1A1), and Guanine nucleotide-binding protein beta 1 (GNB1) was observed. nih.gov Another study using microarrays on rat brains after chronic lithium administration found that a number of genes coding for receptors, protein kinases, and transcription factors were downregulated. nih.gov

Real-time PCR is often used to validate the findings from broader microarray studies and to quantify the expression of specific target genes. For example, studies on hippocampal neurons have shown that lithium can increase the mRNA expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival and growth. zrtlab.com It is hypothesized that this compound exerts its therapeutic effects in part by altering the transcription of genes related to neurotransmitter systems and critical signaling pathways. patsnap.com

The table below summarizes representative findings from preclinical studies on lithium that utilize gene expression profiling techniques.

Technique Model Key Findings Associated Genes
Gene Activity AnalysisAlzheimer's Mouse ModelAltered the activity of genes known to modulate Alzheimer's risk. harvard.eduAPOE
cDNA MicroarrayMouse Brain (Lithium Chloride)Downregulation of genes involved in ion transport and signal transduction. nih.govMT3, ATP1A1, GNB1
Real-time PCRRat Hippocampal NeuronsIncreased mRNA expression of neurotrophic factors. zrtlab.comBDNF
RNA-SequencingRat Brain (General Lithium)Modulation of genes related to mTOR and Wnt signaling pathways.Multiple genes in specified pathways

DNA Methylation Analysis (e.g., Methylation-Specific Primers, Methylation-Sensitive High-Resolution Melting)

Epigenetic modifications, particularly DNA methylation, are increasingly recognized as a key mechanism through which lithium exerts its long-term effects on neuronal function. patsnap.comnih.gov Preclinical research suggests that this compound can induce these epigenetic changes, altering gene expression patterns without changing the underlying DNA sequence. patsnap.com These modifications may contribute to lasting neuroplasticity. patsnap.com

DNA methylation involves the addition of a methyl group to a cytosine-guanine dinucleotide (CpG), a process that typically represses gene transcription. Lithium has been shown to influence these patterns. For example, multiple studies have demonstrated that lithium can decrease the DNA methylation of the BDNF gene's promoter region. zrtlab.com This hypomethylation leads to an increase in BDNF gene expression, promoting neuronal growth and survival. zrtlab.com

Advanced analytical techniques are employed to study these changes. Methylation-Specific PCR (MSP) can be used to detect methylation changes at specific gene promoters. Furthermore, Methylation-Sensitive High-Resolution Melting (MS-HRM) offers a rapid and accurate method for analyzing the methylation status of specific DNA regions. nih.gov

Research using human neural progenitor cells has shown that lithium treatment following irradiation can alter global DNA methylation patterns. nih.gov These changes were associated with a shift away from gliogenesis and towards neurogenesis. Specifically, lithium promoted the demethylation of promoter regions of genes central to neurogenesis and neuronal survival, such as the glutamate (B1630785) decarboxylase 2 gene (Gad2). nih.gov This suggests that lithium's therapeutic effects may be mediated by epigenetic regulation that directs the developmental fate of neural stem cells. nih.gov

The table below outlines key findings related to lithium's impact on DNA methylation from preclinical and in vitro studies.

Methodology Model System Key Findings Affected Genes/Regions
Promoter Methylation AnalysisHippocampal NeuronsDecreased DNA methylation at the gene promoter, leading to increased expression. zrtlab.comBDNF
Global DNA Methylation AssaysHuman Neural ProgenitorsAltered DNA methylation profiles, favoring neurogenesis over gliogenesis post-irradiation. nih.govPromoter regions of neurogenesis-related genes
Candidate Gene MethylationAnimal ModelsLower methylation levels in patients treated with lithium. nih.govProdynorphin (PDYN) promoter

Immunohistochemistry

Immunohistochemistry (IHC) is a powerful preclinical research technique used to visualize the presence and location of specific proteins within tissue samples. This method is invaluable for understanding the effects of this compound at a cellular level, particularly within the complex architecture of the brain.

Recent preclinical research in mouse models of Alzheimer's disease has highlighted the distinct effects of this compound compared to other salts. news-medical.netbioworld.comamenclinics.com These studies found that this compound treatment could prevent pathological changes, suppress neuroinflammation, and restore memory. bioworld.com IHC would be the primary method used to generate and confirm such findings by allowing for the direct visualization and quantification of key pathological markers. For instance, IHC staining of brain sections from these mouse models would be used to demonstrate a reduction in amyloid-beta plaques and hyperphosphorylated tau protein tangles following this compound administration. bioworld.comamenclinics.comyoutube.com

Furthermore, IHC can be used to assess markers of neurogenesis, the process of generating new neurons. Studies investigating lithium treatment (lithium chloride) in mice have used IHC to quantify markers of cell proliferation (Ki67), immature neurons (Doublecortin, DCX), and newly born cells (5-Bromo-2′-Deoxyuridine, BrdU). nih.gov Such analyses can reveal whether this compound promotes the birth and survival of new neurons in key brain regions like the hippocampus, providing a cellular basis for its potential cognitive-enhancing and mood-stabilizing effects. The technique can also be used to visualize the expression of neuroprotective proteins, such as B-cell lymphoma-2, which has been shown to be stimulated by lithium in neuronal cultures. nih.gov

The table below summarizes the application of immunohistochemistry in preclinical lithium research.

Application Target Proteins Model System Observed Effects of Lithium Treatment
Neuropathology AssessmentAmyloid-beta, TauAlzheimer's Mouse ModelsReduction in plaque and tangle pathology (Observed with this compound). bioworld.comamenclinics.com
Neurogenesis AnalysisKi67, Doublecortin (DCX), BrdUMouse BrainIncreased proliferation and survival of new neurons. nih.gov
NeuroprotectionB-cell lymphoma-2 (Bcl-2)Neuronal CulturesIncreased expression of anti-apoptotic proteins. nih.gov
NeuroinflammationMicroglia/Astrocyte MarkersAlzheimer's Mouse ModelsSuppression of neuroinflammation (Observed with this compound). bioworld.com

Comparative Pharmacological and Mechanistic Studies of Lithium Orotate

Comparison of Brain and Serum Lithium Concentrations with Other Lithium Salts (e.g., Lithium Carbonate, Lithium Chloride) in Animal Models

Early and recent animal studies have investigated how lithium orotate (B1227488) affects lithium ion concentrations in the brain and blood compared to more commonly used salts like lithium carbonate and lithium chloride.

Conversely, a 1976 study by Donald Smith reported minimal pharmacokinetic differences between lithium orotate, lithium carbonate, and lithium chloride in rats. nih.govresearchgate.net However, the study by Kling et al. noted a progressive accumulation of lithium in the brain over 24 hours with this compound, a phenomenon not seen with lithium carbonate, which maintained a steady, lower concentration. nih.gov

More recent research from 2022 by Pacholko and Bekar supports the earlier findings of enhanced brain uptake. researchgate.net Their study in mice demonstrated that at equivalent administered concentrations (10 mg/kg or greater), this compound produced higher lithium levels in both the brain and serum compared to lithium carbonate. researchgate.net

Table 1: Comparative Lithium Concentrations in Rats (Kling et al., 1978)

This table summarizes the findings on brain and serum lithium levels after administration of this compound vs. Lithium Carbonate.

ParameterThis compoundLithium CarbonateTime Point
Brain Lithium Concentration~3x higherBaseline24 hours post-injection
Serum Lithium ConcentrationSignificantly greaterSignificantly lower8 hours post-injection
Serum Lithium RetentionTwo-thirds of 2-hour concentration remainedLittle remained24 hours post-injection

Selectivity of Molecular Target Inhibition (e.g., GSK3β vs. IMPase)

Lithium's therapeutic effects are widely believed to be mediated through the inhibition of enzymes like Glycogen (B147801) Synthase Kinase-3β (GSK3β) and inositol (B14025) monophosphatase (IMPase). nih.govfrontiersin.orgcasi.org The differential transport mechanism of this compound may lead to a more selective inhibition of these intracellular targets.

Because this compound appears to be transported directly into the cell as a complete molecule, it may achieve higher intracellular concentrations of lithium ions compared to lithium carbonate, which dissociates extracellularly. nih.govcore.ac.uk This enhanced intracellular delivery could theoretically lead to more potent inhibition of enzymes like GSK3β and IMPase. nih.gov

One hypothesis suggests that the mode of delivery influences target selectivity. core.ac.uk Since lithium from lithium chloride (or carbonate) is released extracellularly, it may act more readily on targets near the cell membrane, such as those involved in the phosphatidylinositol (PI) cycle, which includes IMPase. core.ac.uk In contrast, this compound, by delivering lithium directly into the cytoplasm, might have a more pronounced effect on cytosolic enzymes like GSK3β. core.ac.uk Research has suggested that this compound may selectively inhibit GSK3β while having less impact on inositol signaling. core.ac.uk However, it is also argued that GSK-3 is the best-supported direct target for lithium's behavioral effects in general. mdpi.com

Comparative Pharmacodynamic and Efficacy Profiles in Preclinical Models

The unique pharmacokinetic and transport properties of this compound translate into notable differences in its pharmacodynamic and efficacy profiles in animal models of mania.

Studies utilizing the amphetamine-induced hyperlocomotion (AIH) model in mice, which mimics manic elements of bipolar disorder, have found this compound to be significantly more potent and effective than lithium carbonate. researchgate.netnih.govusask.ca In these studies, this compound produced a near-complete blockade of hyperactive behavior at doses dramatically lower than those required for lithium carbonate to achieve even a partial effect. researchgate.netnih.gov

For instance, Pacholko and Bekar reported that this compound caused an almost complete blockade of AIH at a concentration of just 1.5 mg/kg in both male and female mice. researchgate.netnih.govusask.ca In stark contrast, lithium carbonate only induced a partial blockade at much higher doses of 15 mg/kg in males and 20 mg/kg in females. researchgate.netnih.govusask.ca This indicates a substantial improvement in both the efficacy and potency of lithium when delivered as an orotate salt in this preclinical model. researchgate.netdroracle.ai

Table 2: Comparative Efficacy in a Mouse Model of Mania (Pacholko & Bekar, 2023)

This table shows the effective doses of this compound and Lithium Carbonate in reducing amphetamine-induced hyperlocomotion (AIH).

CompoundEffective Dose (Male Mice)Effective Dose (Female Mice)Effect on AIH
This compound1.5 mg/kg1.5 mg/kgNear-complete blockade
Lithium Carbonate15 mg/kg20 mg/kgPartial blockade

Q & A

Q. What are the key pharmacokinetic differences between lithium orotate and lithium carbonate in preclinical models?

this compound is theorized to exhibit enhanced bioavailability due to the orotate anion acting as a carrier, potentially improving blood-brain barrier penetration compared to lithium carbonate. However, preclinical studies yield conflicting results:

  • Early rodent studies reported higher brain lithium concentrations with this compound after intraperitoneal injection, suggesting improved CNS delivery .
  • Conversely, rat studies found no significant differences in lithium ion distribution or clearance between orotate, carbonate, and chloride salts when administered at equivalent doses, challenging the notion of superior pharmacokinetics . Methodological Insight: Use isotopic labeling (e.g., ⁶Li or ⁷Li) in pharmacokinetic studies to track lithium distribution across serum, brain, and peripheral tissues. Employ techniques like ICP-MS for precise quantification .

Q. What mechanisms underlie this compound's proposed neuroprotective effects?

this compound may modulate neurotrophic signaling and reduce neurotoxic protein aggregation:

  • BDNF/NGF Upregulation : Lithium enhances neurotrophin expression (e.g., BDNF, NGF) via GSK-3β inhibition, promoting neuronal survival and plasticity .
  • Amyloid and Tau Reduction : In vitro and animal models demonstrate lithium’s ability to decrease amyloid-β and hyperphosphorylated tau, key markers in neurodegenerative diseases . Methodological Insight: Utilize transgenic mouse models (e.g., APP/PS1 for Alzheimer’s) treated with this compound to assess amyloid burden via immunohistochemistry or PET imaging .

Q. What is the current clinical evidence supporting this compound's efficacy in neuropsychiatric disorders?

Clinical data are limited and methodologically heterogeneous:

  • Bipolar Disorder : Small open-label studies report mood stabilization with this compound (150 mg/day), but lack randomized controlled trial (RCT) validation .
  • Alcoholism : A 6-month open study noted reduced alcohol use and improved depression scores, though confounding factors (e.g., lack of blinding) limit reliability . Methodological Insight: Design RCTs with standardized dosing (e.g., elemental lithium equivalents) and objective biomarkers (e.g., serum BDNF, inflammatory cytokines) to reduce bias .

Advanced Research Questions

Q. How can researchers address contradictions in this compound's bioavailability and brain penetration across studies?

Discrepancies arise from variations in dosing, administration routes, and anion effects:

  • Dose Dependency : Early studies used supraphysiological doses (4 mEq/kg), which may distort absorption kinetics . Replicate experiments using clinically relevant doses (e.g., 5–20 mg elemental Li/day).
  • Anion Interactions : The orotate anion may transiently alter membrane permeability or renal clearance. Compare orotate with other lithium salts (e.g., aspartate, gluconate) in vitro using Caco-2 cell monolayers to assess transport efficiency . Methodological Insight: Conduct meta-analyses of existing pharmacokinetic data, stratifying by dose, species, and administration route to identify confounding variables .

Q. What experimental models best elucidate this compound's anti-inflammatory and neurotrophic actions?

  • Inflammatory Pathways : Use LPS-induced neuroinflammation models in rodents to quantify cytokine modulation (e.g., IL-6, TNF-α) via ELISA. This compound’s suppression of IFN-γ in autoimmune models highlights its immunomodulatory potential .
  • Neurotrophic Assays : Employ primary neuronal cultures to measure BDNF secretion via Western blot or ELISA after this compound exposure. Pair with GSK-3β activity assays (e.g., phosphorylation of β-catenin) to link mechanisms to outcomes .

Q. What methodological considerations are critical for designing chronic toxicity studies of this compound?

  • Renal Monitoring : Chronic use risks nephrogenic diabetes insipidus. In rodent studies, track urine output, serum creatinine, and urea nitrogen (BUN) weekly. Compare histopathological changes in kidneys between orotate and carbonate at equivalent lithium doses .
  • Thyroid Function : Assess TSH and free T4 levels periodically, as lithium inhibits thyroid hormone synthesis. Use longitudinal designs to capture delayed toxicity . Methodological Insight: Implement dose-escalation protocols to establish no-observed-adverse-effect levels (NOAEL) and therapeutic indices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.